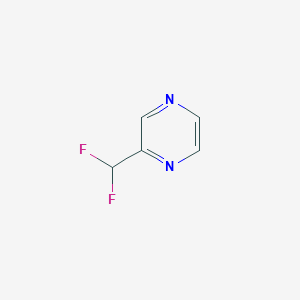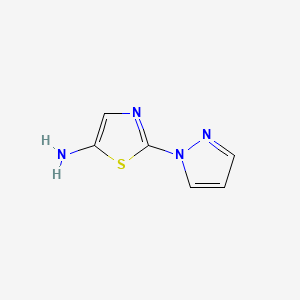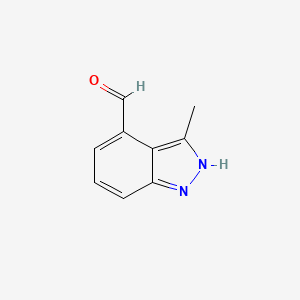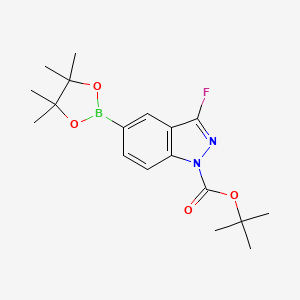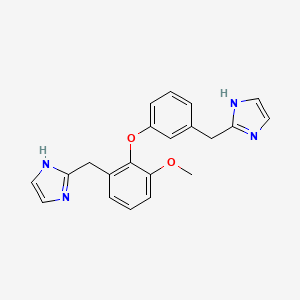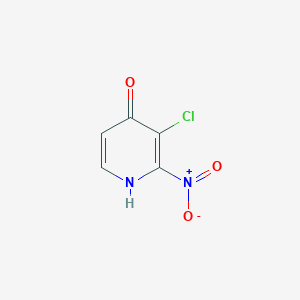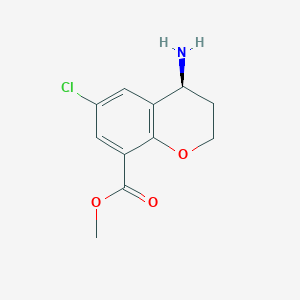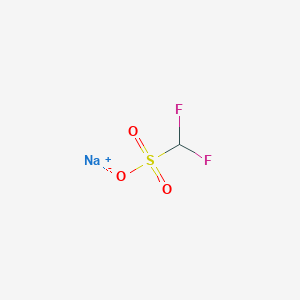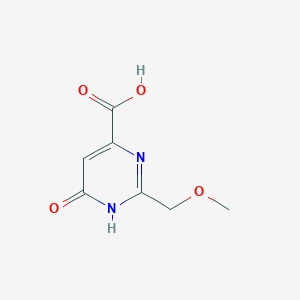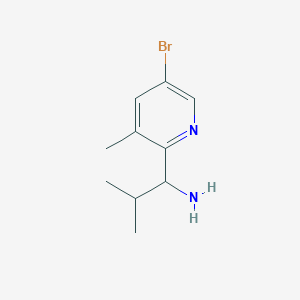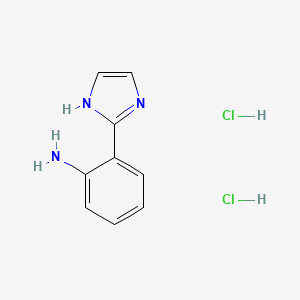
2-(1H-Imidazol-2-yl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-2-yl)aniline dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-yl)aniline dihydrochloride typically involves the reaction of 2-aminobenzylamine with imidazole under specific conditions. One common method includes the use of dichloromethane and methanol as solvents, with the reaction being carried out at room temperature . The product is then purified through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
2-(1H-Imidazol-2-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways affected by this compound can vary depending on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoimidazole
- 2-Aminobenzimidazole
- 2-Aminobenzothiazole
- 2-Imidazolecarboxaldehyde
Uniqueness
2-(1H-Imidazol-2-yl)aniline dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research fields, from chemistry to medicine .
Properties
Molecular Formula |
C9H11Cl2N3 |
|---|---|
Molecular Weight |
232.11 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H |
InChI Key |
MGQVFYPSOZWGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



